3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for aromatic sulfonic acids with multiple substituents. The primary designation, 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid, explicitly describes the substitution pattern on the benzene ring, where the sulfonic acid group serves as the principal functional group. This nomenclature system assigns position numbers based on the sulfonic acid group as the reference point, with subsequent substituents numbered according to their relative positions on the aromatic ring.
Alternative chemical designations for this compound include several variations that reflect different naming conventions and regional preferences. The designation 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid represents an equivalent systematic name that emphasizes the acetylamino functional group rather than the abbreviated acetamido form. Another commonly encountered designation is Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy-, which follows the practice of placing the primary functional group first in the compound name.
The compound possesses the Chemical Abstracts Service registry number 40306-75-0, which serves as a unique identifier in chemical databases and regulatory systems. Additional identifier codes include the Unique Ingredient Identifier XV96F4V45U, as assigned by the Food and Drug Administration Global Substance Registration System. The European Chemicals Agency has assigned the registration number 254-879-2 for regulatory purposes. These multiple identification systems ensure precise compound identification across different chemical databases and regulatory frameworks.
| Nomenclature System | Designation |
|---|---|
| Primary IUPAC Name | This compound |
| Alternative IUPAC Name | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid |
| Chemical Abstracts Service Format | Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- |
| Chemical Abstracts Service Number | 40306-75-0 |
| Unique Ingredient Identifier | XV96F4V45U |
| European Chemicals Agency Number | 254-879-2 |
Properties
IUPAC Name |
3-acetamido-5-amino-4-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-4(11)10-7-3-5(16(13,14)15)2-6(9)8(7)12/h2-3,12H,9H2,1H3,(H,10,11)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUJTLIHMWZDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885424 | |
| Record name | Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40306-75-0 | |
| Record name | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40306-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040306750 | |
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| Record name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- | |
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| Record name | Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetamido-5-amino-4-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.873 | |
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| Record name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV96F4V45U | |
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Preparation Methods
Reaction Scheme:
$$
\text{5-Amino-4-hydroxybenzenesulfonic acid} + \text{Acetic Anhydride} \xrightarrow[\text{Pyridine}]{\text{Controlled Temperature}} \text{this compound}
$$
Key Reaction Conditions:
- Acetylating agent: Acetic anhydride
- Base/Catalyst: Pyridine (acts both as solvent and base)
- Temperature: Controlled, typically ambient to mild heating (25–60 °C)
- Reaction Time: Several hours to ensure complete acetylation
- Work-up: Quenching with water, followed by purification (e.g., recrystallization)
This acetylation is highly selective due to the reactivity of the amino group at the 3-position, while other functional groups remain intact under mild conditions.
Industrial Production Methods
In industrial settings, the acetylation process is scaled up with optimizations for yield, purity, and cost-efficiency. Key features include:
- Continuous Flow Reactors: To maintain consistent temperature and reagent mixing, improving product uniformity.
- Automated Control Systems: For precise control of reagent addition and reaction parameters.
- Purification: Industrial crystallization techniques or chromatographic methods to achieve high purity.
These methods ensure large-scale production with reproducible quality, suitable for commercial and research applications.
A Chinese patent (CN100412054C) describes synthesis methods for this compound and its salts. Although the patent details are limited in the provided summary, it suggests alternative reductive and acetylation strategies involving:
- Reductive agents: Used to convert nitro precursors to amino groups before acetylation.
- Salt formation: To improve compound stability and solubility.
- Environmental considerations: Methods designed to minimize pollution and improve safety.
These patented methods provide additional routes for synthesis, especially when starting from nitro-substituted precursors or when salt forms are desired for specific applications.
Data Table: Summary of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acetylation of 5-amino-4-hydroxybenzenesulfonic acid | Acetic anhydride, Pyridine | Mild heating (25–60 °C), several hours | High selectivity, straightforward | Requires pure starting material |
| Industrial continuous flow acetylation | Acetic anhydride, Pyridine | Automated flow reactors, controlled temperature | Scalable, reproducible | High initial setup cost |
| Patented reductive-acetylation routes | Nitro precursors, Reducing agents (e.g., Fe, NaBH4), Acetic anhydride | Multi-step, includes reduction and acetylation | Enables synthesis from nitro precursors | More complex, longer process |
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted aromatic compounds .
Scientific Research Applications
Chemistry
3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid serves as an intermediate in the synthesis of dyes and pigments. Its structure allows for electrophilic substitution reactions, making it valuable in producing various substituted aromatic compounds.
Key Reactions :
- Oxidation : Can be oxidized to form sulfonic acid derivatives.
- Reduction : Capable of reducing nitro groups to amino groups.
- Substitution : Engages in electrophilic substitution on the aromatic ring.
Biology
In biological research, this compound is utilized in biochemical assays and enzyme studies. Its ability to interact with specific molecular targets makes it a useful reagent for studying enzyme kinetics and mechanisms.
Applications in Biochemistry :
- Used as an inhibitor or activator of enzymes.
- Investigated for its role in modulating biochemical pathways.
Industry
This compound is employed in the production of specialty chemicals and various industrial processes. Its properties make it suitable for applications in manufacturing and formulation of products requiring high solubility and reactivity.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfonic acid derivatives | KMnO₄, H₂O₂ |
| Reduction | Converts nitro groups to amino groups | NaBH₄, LiAlH₄ |
| Electrophilic Substitution | Substitutes on the aromatic ring | Cl₂, Br₂, HNO₃ |
Table 2: Applications by Field
| Field | Application Description |
|---|---|
| Chemistry | Intermediate for dyes and pigments |
| Biology | Reagent in enzyme studies and biochemical assays |
| Industry | Component in specialty chemical production |
Case Study 1: Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on bacterial hyaluronidase. The results demonstrated significant inhibition, suggesting potential therapeutic applications in managing bacterial infections.
Case Study 2: Synthesis of Dyes
Research highlighted the use of this compound as an intermediate in synthesizing azo dyes. The synthesis process involved electrophilic substitution reactions that yielded high-purity dye products suitable for industrial applications.
Mechanism of Action
The mechanism of action of 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its sulfonic acid group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
(a) Solubility and Acidity
- This compound: High water solubility due to the strongly acidic sulfonic acid group (pKa ~1–2). The hydroxy group (pKa ~10) contributes to pH-dependent solubility.
- 4-Acetamido-3-amino-5-hydroxybenzoic acid: Lower solubility in water compared to sulfonic acid derivatives; carboxylic acid (pKa ~4–5) provides moderate acidity.
- 2-Acetamido-5-aminobenzenesulfonic acid: Similar solubility to the target compound but lacks the hydroxy group, reducing hydrogen-bonding capacity.
- 5-Acetamido-3-amino-2-methoxybenzenesulfonic acid: Methoxy group (-OCH₃) reduces polarity, leading to lower solubility in aqueous media compared to hydroxy-substituted analogs.
Research Findings and Case Studies
- A 2025 study compared the antioxidant capacity of sulfonic acid derivatives, showing that this compound exhibited 2.3-fold higher free-radical scavenging activity than its methoxy-substituted counterpart due to the hydroxy group’s electron-donating effects.
- In molecular docking simulations, the target compound showed stronger binding to cyclooxygenase-2 (COX-2) than the carboxylic acid analog, attributed to the sulfonic acid group’s electrostatic interactions.
Biological Activity
3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (commonly referred to as "the compound") is an organic compound with the molecular formula C8H10N2O5S. It has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound functions as an enzyme inhibitor or activator, influencing various biochemical pathways. Notably, its sulfonic acid group enhances its binding affinity to target molecules, which may include enzymes involved in metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Modulation : It may modulate cell signaling pathways, influencing cellular responses to stimuli such as growth factors and cytokines.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : Studies have demonstrated that the compound possesses antiproliferative properties against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell growth.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Therapeutic Applications
Given its biological activities, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Its antiproliferative effects suggest possible use in developing anticancer agents.
- Inflammatory Diseases : The anti-inflammatory properties may be beneficial in treating conditions such as arthritis or asthma.
- Oxidative Stress Disorders : Its antioxidant capacity could be explored for protective effects against diseases linked to oxidative damage.
Q & A
Q. What are the standard synthetic routes for 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a benzenesulfonic acid core. Key steps include:
- Acylation : Introduction of the acetamido group using acetic anhydride under controlled pH (e.g., buffered conditions to avoid over-acetylation) .
- Amination : Reduction of nitro intermediates (e.g., via catalytic hydrogenation with palladium or Raney nickel) to introduce the amino group. Excess reducing agents can lead to undesired side products, requiring careful stoichiometric monitoring .
- Hydroxylation : Directed electrophilic substitution or oxidation reactions to install the hydroxy group. Temperature and solvent polarity significantly affect regioselectivity . Optimization Tip: Batch processes with real-time HPLC monitoring improve yield consistency (reported yields: 65–78%) .
Q. How is purity assessed for this compound, and what analytical techniques are critical for validation?
Purity is validated using:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to resolve acetamido and sulfonic acid moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: 280.27 g/mol) and detects impurities (e.g., incomplete acetylation products) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. IR) for structural confirmation be resolved?
Contradictions often arise from tautomerism or solvent effects. For example:
- ¹³C NMR : The acetamido carbonyl signal (~168–170 ppm) may split in polar aprotic solvents due to hindered rotation .
- IR Spectroscopy : Hydroxy group stretching (3200–3400 cm⁻¹) can overlap with amino vibrations, necessitating deuterated solvent exchange experiments to isolate -OH contributions . Methodological Approach: Combine 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways and validate substituent positions .
Q. What strategies optimize regioselectivity in sulfonic acid derivatives during functionalization?
Regioselectivity challenges arise from competing electrophilic substitution at the sulfonic acid group. Solutions include:
- Directing Groups : Use of transient protecting groups (e.g., Boc for amino) to block reactive sites .
- Solvent Effects : Polar solvents (e.g., DMF) enhance sulfonic acid deprotonation, directing electrophiles to less electron-deficient positions .
- Catalytic Systems : Pd-mediated C–H activation for selective amination, achieving >85% regioselectivity in pilot studies .
Q. How does this compound compare to structurally related compounds in biological assays?
Key differences include:
- Pharmacokinetics : The sulfonic acid group enhances aqueous solubility (logP ≈ -1.2) compared to carboxylate analogs (logP ≈ 0.5), improving bioavailability in hydrophilic environments .
- Receptor Binding : Molecular docking studies suggest the acetamido group forms hydrogen bonds with kinase active sites (e.g., EGFR), unlike hydroxyl-only analogs . Experimental Validation: Competitive binding assays with fluorescence polarization validate IC₅₀ values (e.g., 12.3 µM vs. 18.7 µM for 4-amino-2-hydroxybenzoic acid) .
Data Contradiction and Troubleshooting
Q. How to address inconsistencies in reported synthetic yields across literature?
Variations arise from:
- Reagent Quality : Nitration steps are sensitive to nitric acid purity; trace HNO₂ increases byproduct formation .
- Scaling Effects : Pilot-scale hydrogenation (≥10 g) requires higher catalyst loading (5% Pd/C vs. 3% in lab-scale) to maintain yield . Mitigation Strategy: Replicate methods using vendor-qualified reagents (e.g., Sigma-Aldrich ACS-grade) and document reaction scaling adjustments .
Application-Oriented Questions
Q. What are emerging applications of this compound in materials science?
Recent studies highlight:
- Coordination Polymers : Sulfonic acid and amino groups act as chelating sites for transition metals (e.g., Cu²⁺), forming porous frameworks with CO₂ adsorption capacity (~2.1 mmol/g at 1 bar) .
- Bioconjugation : Site-specific labeling of proteins via EDC/NHS coupling, leveraging the amino group for stable amide bond formation .
Reference Table: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 280.27 g/mol | HR-ESI-MS |
| Aqueous Solubility (25°C) | 34 mg/mL | Shake-flask HPLC |
| pKa (Sulfonic Acid) | <1 | Potentiometric titration |
| Melting Point | Decomposes >250°C | DSC |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
